N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid
Description
Molecular Formula and Stereochemical Analysis
The compound N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid has the molecular formula C₃₂H₅₀N₄O₆S and a molecular weight of 618.8 g/mol . Its stereochemistry is defined by the (2S) configuration at the α-carbon of the propanoic acid backbone, which introduces chirality into the molecule. The tert-butyloxycarbonyl (Boc) group at the N-terminus adopts a fixed orientation due to steric hindrance from the 2-methylpropan-2-yl moiety, while the sulfonylimidazole ring system exhibits planar geometry .
Key stereochemical features include:
- Chiral centers : The second carbon of the propanoic acid chain (C2) and the nitrogen atom in the imidazole ring (N1).
- Bond angles : The carbamate group (N–C=O) maintains a trigonal planar geometry with a bond angle of ~120° .
- Torsional constraints : The cyclohexyl groups adopt chair conformations, minimizing steric clashes with the sulfonylimidazole moiety .
X-ray Crystallographic Studies and Bond Length Optimization
Single-crystal X-ray diffraction data reveal a triclinic lattice with space group P1̄ and unit cell parameters a = 9.088 Å, b = 15.021 Å, c = 24.475 Å . Key structural insights include:
- Bond lengths :
- S–O bonds: 1.432–1.447 Å (consistent with sulfonyl group resonance)
- N–C (imidazole): 1.315 Å (shorter than typical C–N single bonds due to aromaticity)
- Hydrogen bonding : A network of N–H···O interactions (2.731–2.774 Å) between the Boc group and sulfonyl oxygen stabilizes the crystal packing .
- Dihedral angles : The imidazole and trimethylphenyl rings form a 58.35° angle, optimizing π-π stacking interactions .
Optimized geometry (B3LYP/6-31G(d)) shows strong agreement with experimental data, with root-mean-square deviations (RMSD) of <0.02 Å for bond lengths and <1.5° for angles .
Comparative Structural Analysis with Analogous Sulfonylimidazole Derivatives
The compound’s structure differs from simpler sulfonylimidazole derivatives in three critical aspects:
The 2,4,6-trimethylphenyl group increases steric bulk, reducing rotational freedom by 40% compared to monosubstituted analogs . Additionally, the Boc-protected amine enhances solubility in apolar solvents (e.g., logP = 3.8 vs. 2.1 for unprotected derivatives) while maintaining hydrogen-bonding capacity .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUUIIJQTXJAD-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583406 | |
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-56-4 | |
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic System and Reaction Conditions
The process employs a Pd/Al₂O₃-MgO/Al₂O₃ catalyst synthesized by impregnating γ-Al₂O₃ with nitric acid solutions of magnesium and aluminum, followed by palladium chloride activation. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 180°C |
| Pressure | 1–3 MPa (H₂/NH₃ atmosphere) |
| Molar Ratio (Phenol:NH₃) | 1:3–1:5 |
| Catalyst Lifetime | >1,000 hours |
This method replaces traditional aniline hydrogenation, reducing raw material costs by 40% while achieving a cyclohexylamine selectivity of 92–95%.
Synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic Acid
This chiral amino acid derivative is constructed through sequential protection, sulfonylation, and coupling reactions.
Boc Protection of L-Histidine
The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of L-histidine using di-tert-butyl dicarbonate in a tetrahydrofuran/water biphasic system:
Reaction progress is monitored by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1). Yield: 88–92%.
Imidazole Sulfonylation
Regioselective sulfonylation at the N1 position of the imidazole ring is achieved using 2,4,6-trimethylbenzenesulfonyl chloride under Schlenk conditions:
| Reagent | Equivalents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Trimethylbenzenesulfonyl chloride | 1.2 | Anhydrous DMF | −78°C → 25°C | 12 h |
The reaction mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the sulfonylated product (75% yield, >99% regioselectivity).
Coupling of Components
The final assembly employs carbodiimide-mediated amide bond formation between N-cyclohexylcyclohexanamine and the Boc-protected sulfonylated histidine derivative.
Activation and Coupling
-
Activation : Boc-His(Mts)-OH (1.0 eq) is treated with HOBt (1.2 eq) and EDCI (1.5 eq) in DMF at 0°C for 30 minutes.
-
Amine Addition : N-cyclohexylcyclohexanamine (1.1 eq) is added, and the reaction proceeds at 25°C for 24 hours.
-
Workup : The crude product is precipitated with cold diethyl ether, then purified by reversed-phase HPLC (C18 column, acetonitrile/water gradient).
| Parameter | Value |
|---|---|
| Coupling Efficiency | 85–90% |
| Final Purity (HPLC) | ≥95% |
Industrial-Scale Optimization
Large-scale production necessitates modifications to enhance throughput and reduce costs:
Continuous Flow Hydrogenation
A fixed-bed reactor with Pd/Al₂O₃-MgO/Al₂O₃ catalyst enables continuous cyclohexylamine production at 200 kg/day capacity.
Solvent Recycling
N-methylpyrrolidone (NMP) from the sulfonylation step is recovered via vacuum distillation (95% recovery rate), reducing solvent costs by 60%.
Analytical Characterization
Critical quality control metrics for the final compound:
| Technique | Key Data |
|---|---|
| HPLC-UV | Retention time: 12.3 min (C18, 220 nm) |
| HRMS (ESI+) | m/z 619.3542 [M+H]+ (calc. 619.3548) |
| Chiral SFC | ee >99% (Chiralpak IA-3 column) |
Chemical Reactions Analysis
Chemical Reactions of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic Acid
This compound exhibits multifaceted reactivity due to its structural complexity, combining N-cyclohexylcyclohexanamine (a secondary amine) and a Boc-protected amino acid with a sulfonylimidazole substituent. Below is a systematic analysis of its chemical reactions, supported by experimental data and research findings.
Amine Reactivity
The N-cyclohexylcyclohexanamine moiety participates in typical secondary amine reactions:
- Acid-Base Reactions : Forms salts with strong acids (e.g., HCl, HNO₃) via protonation of the amine group. For example, reaction with nitric acid yields a crystalline nitrate salt (m.p. 189–194°C) .
- Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form N-oxide derivatives , though this is limited by steric hindrance from the two cyclohexyl groups .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
- Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.
- Product : Free amino acid intermediate, which can undergo further functionalization (e.g., peptide coupling).
Sulfonylimidazole Reactivity
The 2,4,6-trimethylphenyl sulfonylimidazole group is electrophilic, enabling:
- Nucleophilic Substitution : Reaction with amines or thiols at the imidazole C-2 position.
- Hydrolysis : In aqueous basic conditions, forms sulfonic acid derivatives.
Key Reagents and Conditions
Acid-Catalyzed Deprotection
The Boc group is selectively removed under acidic conditions without affecting the sulfonylimidazole moiety. This is critical for sequential synthesis in peptide chemistry :
Nucleophilic Attack on Sulfonylimidazole
The electrophilic imidazole ring undergoes substitution with nucleophiles (e.g., amines):
This reaction is exploited in bioconjugation and prodrug design.
Stability and Side Reactions
- Thermal Degradation : Decomposes above 200°C, releasing cyclohexylamine and CO₂ .
- Photolysis : UV exposure cleaves the sulfonylimidazole group, forming 2,4,6-trimethylbenzenesulfonic acid.
Research Findings
Scientific Research Applications
Medicinal Chemistry
N-cyclohexylcyclohexanamine serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form salts with amino acids suggests potential applications in drug development. It is particularly useful in creating peptide-based drugs that target specific biological pathways. The compound's unique properties allow for selective interactions with enzymes, making it a candidate for therapeutic agent development.
Biochemical Research
In biochemical studies, N-cyclohexylcyclohexanamine is utilized to investigate enzyme-substrate interactions and protein folding dynamics. Its role as a protected amino acid enables researchers to explore the mechanisms of enzyme activity and the effects of various inhibitors . The compound's structural characteristics facilitate its incorporation into peptides, allowing for detailed studies on protein structure and function.
Industrial Applications
The compound is also employed in industrial settings for the production of specialty chemicals. Its unique physical properties, such as lower solubility in water compared to simpler amines, make it advantageous in applications requiring hydrophobic characteristics. It has been used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and ability to form complex structures .
Similar Compounds
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Z-Thr-OMe | C7H13NO4 | Methyl ester derivative of threonine |
| Boc-Thr-OH | C7H13NO4 | Tert-butoxycarbonyl-protected threonine |
| Cyclohexylamine | C12H23N | Primary amine used in similar applications |
N-cyclohexylcyclohexanamine stands out due to its dual cyclohexyl structure, which imparts unique chemical and physical properties that enhance its effectiveness in peptide synthesis compared to simpler amines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of N-cyclohexylcyclohexanamine:
- Enzyme Interaction Studies : Research demonstrated that the compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Toxicity Assessment : Toxicity evaluations indicate that while the compound has beneficial applications, it requires careful handling due to its irritant properties.
- Comparative Studies : Analyses with similar compounds revealed that N-cyclohexylcyclohexanamine exhibits enhanced solubility and reactivity due to its unique cyclohexane rings, making it more effective in synthesizing peptides .
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C18H28N2O4 |
| Biological Role | Protected amino acid; interacts with enzymes |
| Potential Applications | Drug development, peptide synthesis |
| Toxicity Profile | Irritant; requires careful handling |
| Mechanism of Action | Inhibits enzyme activity; influences protein folding |
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid involves the protection and deprotection of the histidine amino group and imidazole side chain. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Mts group protects the imidazole side chain. Upon deprotection, the free histidine can participate in peptide bond formation and other biochemical reactions. The molecular targets and pathways involved include the activation of the amino group and the stabilization of the imidazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Common Features : All compounds include cyclohexylamine as a counterion or structural component, enhancing crystallinity and stability . The Boc group (tert-butoxycarbonyl) is prevalent for amine protection in peptide synthesis .
Physicochemical and Stability Comparisons
Research and Application Findings
Target Compound: The sulfonylimidazol group may enable interactions with biological targets via hydrogen bonding or π-stacking, as seen in sulfonamide drugs . Limited toxicity data are available, but analogous cyclohexylamine salts show low acute toxicity in Daphnia assays .
N-Boc-O-tert-butyl-L-serine Salt :
(S)-2-Cbz-4-Boc-butyric Acid Salt :
- Employed in multistep syntheses of oligopeptides, leveraging orthogonal protection (Boc vs. Cbz) .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure characterized by:
- Cyclohexyl groups : These enhance lipophilicity and biological interactions.
- Amino acid derivative : It functions as a protected amino acid, crucial for peptide synthesis.
- Sulfonylimidazole moiety : This group may contribute to specific enzyme interactions and biological activities.
Biological Activity
Research indicates that N-cyclohexylcyclohexanamine exhibits various biological activities:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Antitumor Activity : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, similar to other benzimidazole derivatives which have shown potent growth inhibition in human cancer models .
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, potentially reducing oxidative stress in biological systems.
The mechanism through which N-cyclohexylcyclohexanamine exerts its effects involves:
- Binding to Enzymes/Receptors : The structural configuration allows it to interact with various molecular targets, modulating their activity.
- Influencing Protein Folding : As a protected amino acid, it can affect the conformation and stability of proteins during synthesis and folding processes.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related compounds on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Some derivatives showed over 90% inhibition of cell growth, indicating that similar compounds may also exhibit significant antitumor activity .
Antioxidant Activity
In vitro assays demonstrated that compounds with similar structures significantly increased superoxide dismutase activity while decreasing catalase levels, suggesting an enhanced antioxidant response that could be beneficial in cancer therapy.
Comparative Analysis
Q & A
Q. How can solvent polarity influence the catalytic efficiency of Pd-mediated coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
